molecular formula C11H9FO3S B8751639 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester

7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester

Cat. No.: B8751639
M. Wt: 240.25 g/mol
InChI Key: RRNNSQFCBPAELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester is a chemical compound with the molecular formula C11H9FO3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester typically involves the reaction of 7-fluoro-4-methoxybenzothiophene with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester is unique due to the presence of both fluorine and methoxy substituents on the benzothiophene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity .

Properties

Molecular Formula

C11H9FO3S

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO3S/c1-14-8-4-3-7(12)10-6(8)5-9(16-10)11(13)15-2/h3-5H,1-2H3

InChI Key

RRNNSQFCBPAELL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(SC2=C(C=C1)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl thioglycolate (28.8 mL, 320 mmol) was added under nitrogen to a solution of triethylamine (86.6 mL) in dry N,N-dimethylformamide (220 mL) at 80° C. Stirred at 100° C. for 15 mins. A solution of 2,3-difluoro-6-methoxybenzaldehyde (55.1 g, 320 mmol) in N,N-dimethylformamide (80 mL) was added and the mixture heated at 130° C. for 3 h. Allowed to cool then poured onto ice-water (2 L). The resulting yellow solid was filtered, washing with water (2×200 mL). Dried under vacuum over phosphorus pentoxide at room temperature overnight to give the title compound (67.2 g, 87%); δH (300 MHz, CDCl3) 8.20 (1H, d, ArH), 7.06 (1H, t, ArH), 6.68 (1H, m, ArH) and 3.99 (6H, s, OCH3 and CO2CH3).
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
86.6 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

Methyl thioglycolate (28.8 mL, 320 mmol) was added under nitrogen to a solution of triethylamine (86.6 mL) in dry NN-dimethylformamide (220 mL) at 80° C. Stirred at 100° C. for 15 mins. A solution of 2,3-difluoro-6-methoxybenzaldehyde (55.1 g, 320 mmol) in N,N-dimethylformamide (80mL) was added and the mixture heated at 130° C. for 3h. Allowed to cool then poured onto ice-water (2L). The resulting yellow solid was filtered, washing with water (2×200 mL). Dried under vacuum over phosphorus pentoxide at room temperature overnight to give the title compound (67.2 g, 87%); δH (300 MHz, CDCl3) 8.20 (1H, d, ArH), 7.06 (1H, t, ArH), 6.68 (1H, m, ArH) and 3.99 (6H, s, OCH3 and CO2CH3).
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
86.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
NN-dimethylformamide
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

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